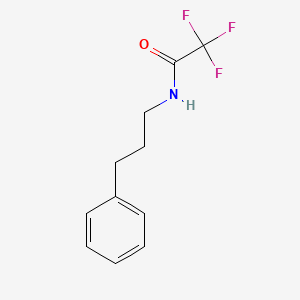
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide
Vue d'ensemble
Description
“2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H12F3NO. It contains an acetamide group (CH3CONH2) which is a derivative of acetic acid where one of the hydrogen atoms from the hydroxyl group is replaced by an amino group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenylpropyl group attached to a nitrogen atom, which is also attached to a trifluoroacetamide group . The presence of the trifluoroacetamide group may impart unique properties to the compound due to the highly electronegative fluorine atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoroacetamide group. The carbonyl (C=O) part of the group might be susceptible to nucleophilic attack, and the compound could potentially act as a weak acid due to the moderately acidic nature of the amide hydrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoroacetamide group could increase the compound’s stability and resistance to hydrolysis. It might also affect the compound’s polarity and solubility .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed reactions to synthesize 3,3′-disubstituted-2,2′-biindolyls, indicating its utility in complex organic syntheses (Abbiati et al., 2006).
- Crystal Structure Analysis : Its molecular configuration has been explored through crystal structure analysis, revealing intermolecular hydrogen bonds, which are crucial in understanding molecular interactions (Pan et al., 2016).
Organic Synthesis
- Xanthate-Transfer Approach : It serves as a key intermediate in the synthesis of α-trifluoromethylamines, showcasing its importance in developing fluorinated derivatives (Gagosz & Zard, 2006).
- Oxidative Addition to Alkenes : The compound demonstrates reactivity in oxidative systems with alkenes and dienes, crucial for the synthesis of various organic compounds (Shainyan et al., 2015).
Potential Medicinal Applications
- Evaluation as Antibacterial Agents : Derivatives of this compound have shown potential as antibacterial agents, particularly against various strains of bacteria (Alharbi & Alshammari, 2019).
- Anticancer Drug Development : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from related compounds, has shown promise as an anticancer drug in molecular docking analysis (Sharma et al., 2018).
Vibrational and Computational Analysis
- Molecular Structure Properties : Extensive vibrational and computational analysis has been conducted to determine the molecular structure properties of this compound, essential for understanding its chemical activities (Aayisha et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQLKTZKHXGJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


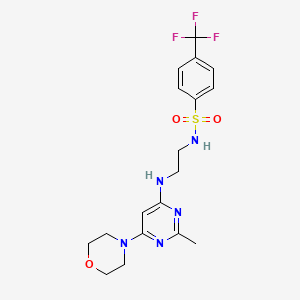
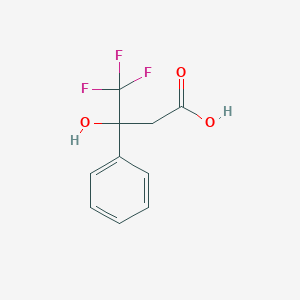
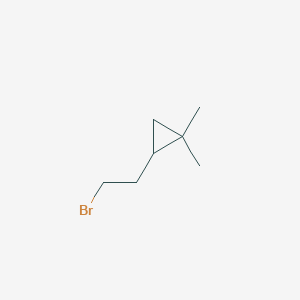
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)
![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)
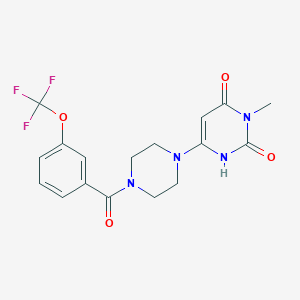
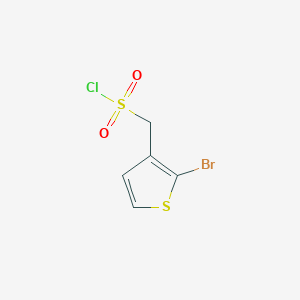

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)
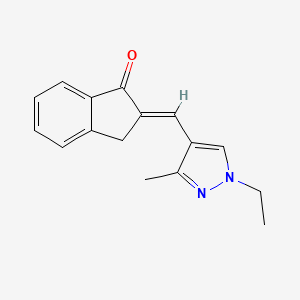
![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)